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Compound of Interest

Compound Name:
2-Chloro-2,2-

difluoroacetophenone

Cat. No.: B1203941 Get Quote

An In-Depth Technical Guide to 2-Chloro-2,2-difluoroacetophenone (CAS: 384-67-8)

Executive Summary
This technical guide provides a comprehensive overview of 2-Chloro-2,2-
difluoroacetophenone, a pivotal reagent in modern organofluorine chemistry. Identified by

CAS Number 384-67-8, this compound is primarily utilized as a safe and efficient precursor to

difluorocarbene (:CF₂), a highly reactive intermediate for introducing the difluoromethyl group

into organic molecules. Its adoption in synthetic protocols is driven by its efficacy and its status

as a non-ozone-depleting substance (non-ODS), offering a more environmentally sustainable

alternative to traditional reagents like Freon-22. This document details its physicochemical

properties, outlines a high-yield synthetic protocol, explores its reaction mechanisms, and

provides validated experimental procedures for its application, particularly in the synthesis of

aryl difluoromethyl ethers—a motif of significant interest in pharmaceutical and agrochemical

research.

Chemical Identity and Physicochemical Properties
Chemical Identifiers

CAS Number: 384-67-8[1][2][3]

IUPAC Name: 2-chloro-2,2-difluoro-1-phenylethanone[3]
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Synonyms: α-Chloro-α,α-difluoroacetophenone, Chlorodifluoromethyl phenyl ketone, 2-

Chloro-2,2-difluoro-1-phenylethanone

Linear Formula: C₆H₅COCF₂Cl[1]

InChI Key: MNOONJNILVDLSW-UHFFFAOYSA-N

Physicochemical Data
The key physical and chemical properties of 2-Chloro-2,2-difluoroacetophenone are

summarized in the table below, compiled from authoritative chemical supplier data.

Property Value Source(s)

Molecular Formula C₈H₅ClF₂O [4]

Molecular Weight 190.57 g/mol [1][3]

Physical Form Liquid

Boiling Point 94-96 °C at 35 mmHg

Density 1.293 g/mL at 25 °C [1]

Refractive Index (n20/D) 1.4954 - 1.497 [1]

Flash Point 71.1 °C (160.0 °F) [1]

Synthesis and Manufacturing
The utility of 2-Chloro-2,2-difluoroacetophenone is enhanced by accessible and

environmentally conscious synthetic routes that avoid the use of ozone-depleting substances.

A Non-ODS-Based Synthetic Route
A robust and high-yield synthesis has been developed starting from 2,2,2-

trifluoroacetophenone, which avoids traditional reagents like chlorodifluoroacetic acid.[5][6] This

two-step process is notable for its efficiency and improved environmental profile.

Step 1: Reductive Defluorination to a Silyl Enol Ether. 2,2,2-Trifluoroacetophenone is

converted to 2,2-difluoro-1-phenyl-1-trimethylsiloxyethene. This transformation is typically
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achieved using a magnesium metal-mediated reductive defluorination procedure.[5]

Step 2: Electrophilic Chlorination. The resulting silyl enol ether is then chlorinated to yield the

final product. While N-chlorosuccinimide (NCS) can be used, elemental chlorine (Cl₂) has

been shown to give a remarkably improved yield.[5]

Detailed Experimental Protocol: Synthesis from 2,2,2-
Trifluoroacetophenone
The following protocol is adapted from a peer-reviewed methodology and provides a reliable

path to the target compound.[5]

Step A: Synthesis of 2,2-difluoro-1-phenyl-1-trimethylsiloxyethene (3)

To a solution of 2,2,2-trifluoroacetophenone (1 equivalent) in dry THF, add magnesium

turnings (2 equivalents) and trimethylsilyl chloride (2 equivalents).

Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., Argon or

Nitrogen).

Monitor the reaction by ¹⁹F NMR or GC-MS until the starting material is consumed.

Upon completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with

brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

The crude product can be purified by distillation to yield the silyl enol ether as a colorless

liquid.

Step B: Synthesis of 2-Chloro-2,2-difluoroacetophenone (1)

Dissolve the silyl enol ether 3 (1 equivalent) in a suitable anhydrous solvent such as CH₂Cl₂

in a flask equipped for low-temperature reactions.

Cool the solution to -78 °C using a dry ice/acetone bath.
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Bubble elemental chlorine (Cl₂) gas (approx. 1.1 equivalents) slowly through the solution.

Causality Note: The low temperature is critical to control the reactivity of chlorine and prevent

over-chlorination or other side reactions.

Monitor the reaction closely by TLC or ¹⁹F NMR.

Once the starting material is consumed, purge the solution with nitrogen gas to remove

excess chlorine.

Allow the mixture to warm to room temperature. Wash the solution sequentially with aqueous

sodium thiosulfate solution, water, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting

crude product can be purified by vacuum distillation to afford pure 2-Chloro-2,2-
difluoroacetophenone.

Chemical Reactivity and Mechanistic Insights
Generation of Difluorocarbene (:CF₂)
The primary synthetic utility of 2-Chloro-2,2-difluoroacetophenone stems from its ability to

act as a difluorocarbene precursor under basic conditions.[5][6][7] The reaction is initiated by a

nucleophilic attack of a base (e.g., hydroxide or carbonate) on the electrophilic carbonyl

carbon. This is followed by the elimination of the chloride ion and the fragmentation of the

intermediate to generate difluorocarbene and benzoate.

This process offers a significant advantage over methods using chlorodifluoromethane (a gas

and ozone-depleting substance) or sodium chlorodifluoroacetate, which requires thermal

decarboxylation.[8] The use of 2-Chloro-2,2-difluoroacetophenone allows for the generation

of :CF₂ under milder, controlled conditions.
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Difluoromethylation of Phenol

PhCOCF₂Cl
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Caption: Generation of :CF₂ and trapping by a phenoxide.

Applications in Synthetic Chemistry
Core Application: Difluoromethylation of Phenols
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The introduction of the difluoromethoxy (-OCF₂H) group is a key strategy in drug discovery to

modulate properties such as lipophilicity, metabolic stability, and binding affinity. 2-Chloro-2,2-
difluoroacetophenone is an excellent reagent for this transformation, reacting with various

phenols in the presence of a base to yield aryl difluoromethyl ethers in good yields.[5][6]

Detailed Protocol: Synthesis of 4-Nitrophenyl
Difluoromethyl Ether
This protocol is a representative example of the difluoromethylation of a phenol using 2-
Chloro-2,2-difluoroacetophenone.[5]

Setup: To a round-bottom flask, add 4-nitrophenol (1 equivalent), potassium carbonate

(K₂CO₃, 2-3 equivalents), and a suitable solvent such as DMF or acetonitrile.

Reagent Addition: Add 2-Chloro-2,2-difluoroacetophenone (1.2-1.5 equivalents) to the

stirred suspension at room temperature.

Reaction: Heat the reaction mixture to 60-80 °C. Causality Note: Heating facilitates the

generation of the difluorocarbene and ensures the reaction proceeds at a practical rate. The

choice of base (K₂CO₃) is crucial; it is strong enough to deprotonate the phenol but mild

enough to control the decomposition of the acetophenone.

Monitoring: Monitor the reaction progress by TLC until the starting phenol is consumed.

Work-up: Cool the reaction to room temperature and pour it into water. Extract the product

with an organic solvent (e.g., ethyl acetate).

Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous

Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by

silica gel column chromatography to yield the pure aryl difluoromethyl ether.

Safety, Handling, and Storage
Hazard Identification
2-Chloro-2,2-difluoroacetophenone is classified as a hazardous substance. It is essential to

consult the Safety Data Sheet (SDS) before handling.[1]
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Signal Word: Warning[1]

Hazard Statements:

H315: Causes skin irritation.[1]

H319: Causes serious eye irritation.[1]

H335: May cause respiratory irritation.[1]

Classification: Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure

3 (Respiratory system).[1]

Recommended Handling Procedures
Always handle this chemical within a certified chemical fume hood to avoid inhalation of

vapors.[9]

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves

(e.g., nitrile), safety goggles, and a lab coat.[10]

Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area

immediately with copious amounts of water.[9]

Keep the substance away from ignition sources as it is a combustible liquid.

Storage Conditions
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion
2-Chloro-2,2-difluoroacetophenone has established itself as a valuable and practical reagent

in organic synthesis. Its ability to serve as a user-friendly, non-ODS precursor for

difluorocarbene makes it a superior choice for the synthesis of difluoromethylated compounds,

particularly aryl difluoromethyl ethers. The methodologies for its own synthesis are efficient and

environmentally responsible, further enhancing its appeal for researchers in drug development
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and materials science. Proper understanding of its reactivity and adherence to safety protocols

are paramount to harnessing its full synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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